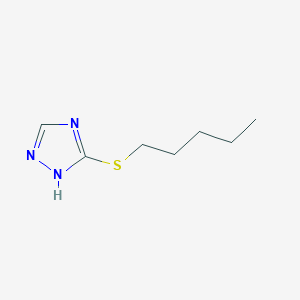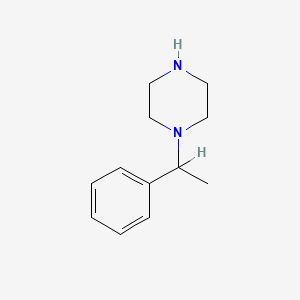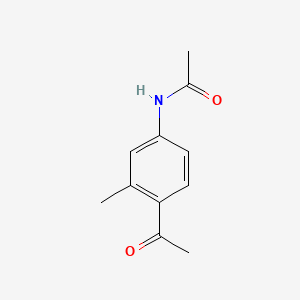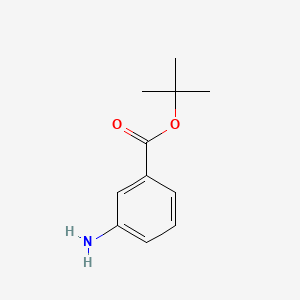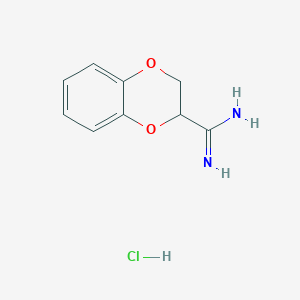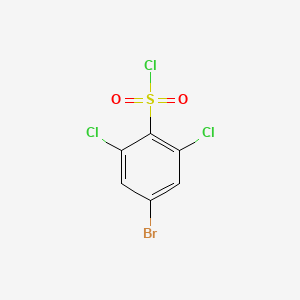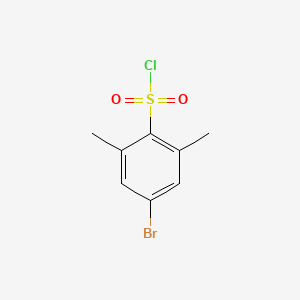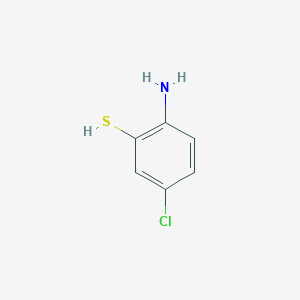![molecular formula C14H19NO4 B1271968 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid CAS No. 387360-95-4](/img/structure/B1271968.png)
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Reactions
A study demonstrated the synthesis of 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoic acid esters via a one-pot method. This method involves a tricomponent reaction that includes alkyl 2-bromo-3-arylpropanoates as a crucial component, showcasing the versatility of these compounds in synthetic organic chemistry (Pokhodylo, Savka, & Obushak, 2017).
The thermal gas-phase elimination of certain propanoic acids, including 3-phenoxypropanoic acid, was studied, revealing their potential in understanding reaction pathways and kinetics in high-temperature environments (Al-Awadi et al., 2005).
Biochemical Studies
A study on the microbial metabolism of organic acids, including 2-methylpropanoic and 3-(methylthio)propanoic acids, highlights the significance of these compounds in understanding the biochemical processes in extremophile organisms (Rimbault et al., 1993).
Research on the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid offers insights into drug metabolism and the importance of stereochemistry in pharmaceutical sciences (Baba et al., 2018).
In the field of asymmetric biocatalysis, the use of S-3-amino-3-phenylpropionic acid, a derivative of 3-phenylpropanoic acid, has been investigated. This study provides valuable information for pharmaceutical applications, particularly in the synthesis of enantiopure compounds (Li et al., 2013).
Material Science and Organic Chemistry
The synthesis of N-substituted 1,3-oxazinan-2-ones, which involves the use of 2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, demonstrates the potential of these compounds in material science and organic synthesis (Trifunović et al., 2010).
The study on phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) as an alternative for phenolation of aliphatic hydroxyls in polybenzoxazine synthesis showcases the application of these compounds in developing sustainable materials (Trejo-Machin et al., 2017).
Safety And Hazards
Based on the available data, the compound may have some hazards associated with it. It has been labeled with the GHS07 pictogram, and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264).
特性
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVULXRCJQKJOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375444 |
Source


|
| Record name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid | |
CAS RN |
387360-95-4, 149506-04-7 |
Source


|
| Record name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{3-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





